Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
“Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the molecular formula C14H15NO3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Molecular Structure Analysis
The molecular structure of “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes a total of 37 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, and 3 six-membered rings .Scientific Research Applications
Application 1: Anticancer Chemotherapeutics
- Summary of the Application: The bicyclo [3.3.1]nonane moiety, which is similar to the structure of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Methods of Application: The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
Application 2: Bioisosteres
- Summary of the Application: A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
- Methods of Application: The mechanism, scope, and scalability of this transformation were studied. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .
Application 3: Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold, which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application: The article discusses the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and its application in the synthesis of tropane alkaloids .
Application 4: Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- Summary of the Application: The article discusses the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane , which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
- Methods of Application: The article discusses the synthetic methods used to produce 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .
Application 5: Construction of Biologically Active Diversely Functionalized Bicyclo
- Summary of the Application: The bicyclo [3.3.1]nonane moiety, which is similar to the structure of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Methods of Application: The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
Application 6: Synthesis of 6,6-Dimethyl-3-azabicyclo
- Summary of the Application: The article discusses the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane , which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
- Methods of Application: The article discusses the synthetic methods used to produce 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .
properties
IUPAC Name |
benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGFNYVBAIHYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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